molecular formula C16H9ClN2O4 B11637852 1,4-Naphthalenedione, 2-chloro-3-((3-nitrophenyl)amino)- CAS No. 84348-88-9

1,4-Naphthalenedione, 2-chloro-3-((3-nitrophenyl)amino)-

Cat. No.: B11637852
CAS No.: 84348-88-9
M. Wt: 328.70 g/mol
InChI Key: BTTSBROSCNLVBK-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2-chloro-3-((3-nitrophenyl)amino)- is a synthetic organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a naphthalenedione core with a chloro and a nitrophenylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2-chloro-3-((3-nitrophenyl)amino)- typically involves the reaction of 2-chloro-1,4-naphthoquinone with 3-nitroaniline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2-chloro-3-((3-nitrophenyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted naphthoquinones.

Scientific Research Applications

1,4-Naphthalenedione, 2-chloro-3-((3-nitrophenyl)amino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-chloro-3-((3-nitrophenyl)amino)- involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. It may also inhibit specific enzymes and interfere with cellular signaling pathways, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Naphthalenedione, 2-chloro-3-((3-nitrophenyl)amino)- is unique due to the presence of both chloro and nitrophenylamino groups, which confer distinct chemical reactivity and biological activity. This combination of substituents allows for a broader range of applications and interactions compared to its analogs.

Properties

CAS No.

84348-88-9

Molecular Formula

C16H9ClN2O4

Molecular Weight

328.70 g/mol

IUPAC Name

2-chloro-3-(3-nitroanilino)naphthalene-1,4-dione

InChI

InChI=1S/C16H9ClN2O4/c17-13-14(18-9-4-3-5-10(8-9)19(22)23)16(21)12-7-2-1-6-11(12)15(13)20/h1-8,18H

InChI Key

BTTSBROSCNLVBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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